molecular formula C11H13NO3 B8709792 4-(2-Methoxyethoxymethoxy)benzonitrile CAS No. 104575-17-9

4-(2-Methoxyethoxymethoxy)benzonitrile

Cat. No.: B8709792
CAS No.: 104575-17-9
M. Wt: 207.23 g/mol
InChI Key: IMVBSNRPUVKGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethoxymethoxy)benzonitrile (CAS 104575-17-9) is an aromatic ether and nitrile compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This chemical belongs to the benzonitrile family, a class of compounds recognized as valuable synthetic intermediates and precursors due to the reactivity of the nitrile group . Benzonitrile derivatives are pivotal building blocks in organic synthesis, frequently employed in the pharmaceutical industry for the preparation of aminoalkoxy benzylamines and other active pharmaceutical ingredients (APIs) through reactions such as catalytic hydrogenation . Furthermore, structurally related alkoxy-substituted benzonitriles serve as key precursors in materials science, particularly in the synthesis of phthalocyanines—complexes with significant applications in catalysis, organic electronics, and photodynamic therapy . The 2-methoxyethoxymethoxy ether side chain on the benzene ring can influence the compound's solubility and electronic properties, making it a versatile scaffold for further chemical modification. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

104575-17-9

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(2-methoxyethoxymethoxy)benzonitrile

InChI

InChI=1S/C11H13NO3/c1-13-6-7-14-9-15-11-4-2-10(8-12)3-5-11/h2-5H,6-7,9H2,1H3

InChI Key

IMVBSNRPUVKGNF-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Benzonitrile derivatives differ primarily in substituent type, position, and electronic effects. Key examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
4-(2-Methoxyethoxymethoxy)benzonitrile -OCH₂CH₂OCH₃ at C4 C₁₁H₁₃NO₃ 207.23 Ether-linked methoxy groups -
4-Methoxy-2-(trifluoromethyl)benzonitrile -OCH₃ at C4, -CF₃ at C2 C₉H₆F₃NO 201.15 Electron-withdrawing CF₃ group
4-[2-(Dimethylamino)ethoxy]benzonitrile -OCH₂CH₂N(CH₃)₂ at C4 C₁₁H₁₄N₂O 190.25 Aminoethoxy substituent
4-(4-Methoxybenzoyl)benzonitrile -COC₆H₄OCH₃ at C4 C₁₅H₁₁NO₂ 237.26 Ketone linkage to methoxyphenyl
(E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile -CH=N-C₆H₃(OH)OCH₃ at C3 C₁₅H₁₂N₂O₂ 252.27 Schiff base, intramolecular H-bonding

Key Observations :

  • Substituents like trifluoromethyl (CF₃) enhance electron-withdrawing effects, influencing reactivity and binding interactions (e.g., 5FB in ) .
  • Ether-linked groups (e.g., methoxyethoxy) improve solubility and flexibility compared to rigid ketones or Schiff bases .

Key Observations :

  • Para-substituted benzonitriles with bulky groups (e.g., 1c, 1h) show enhanced cytotoxicity, likely due to improved membrane permeability .
  • Substituent polarity (e.g., methoxy vs. trifluoromethyl) impacts receptor binding; 5FB’s hydrophobic interactions stabilize ligand-receptor complexes .

Photophysical and Optical Properties

The π-conjugation length and substituent electronic effects dictate optical behavior:

Compound βHRS (cm⁴·statvolt⁻¹) π-Backbone Length Notable Property Reference ID
4-DMDBA 50 × 10⁻³⁰ Extended High nonlinear optical response
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile 45 × 10⁻³⁰ Long Lower βHRS than 4-DMDBA
MOT (thiophene-based derivative) N/A Moderate Solvent-dependent fluorescence

Key Observations :

    Q & A

    Q. What approaches reconcile discrepancies between predicted and observed photophysical properties in benzonitrile-based TADF materials?

    • Methodological Answer :
    • Solvent Effects : Re-evaluate calculations with explicit solvent models (e.g., PCM for polarity) .
    • Conformational Analysis : Use DFT to model twisted intramolecular charge-transfer (TICT) states that may quench fluorescence .
    • Experimental Replication : Repeat measurements under standardized conditions (e.g., degassed solvents) to exclude oxygen quenching artifacts .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.